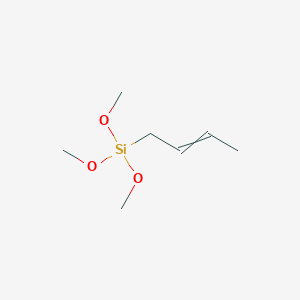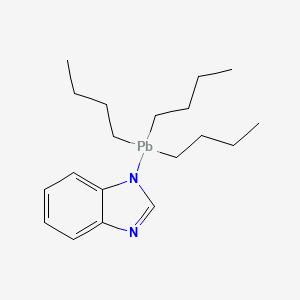
N-(Tributylplumbyl)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Tributylplumbyl)benzimidazole is a unique organometallic compound that combines the structural features of benzimidazole and tributylplumbyl groups Benzimidazole is a heterocyclic aromatic organic compound, while tributylplumbyl refers to a lead-containing moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Tributylplumbyl)benzimidazole typically involves the reaction of benzimidazole with a tributylplumbyl precursor. One common method is the nucleophilic substitution reaction where benzimidazole reacts with tributylplumbyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N-(Tributylplumbyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The lead moiety can be oxidized to form lead oxides.
Reduction: The compound can be reduced to form lower oxidation state lead species.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.
Major Products:
Oxidation: Lead oxides and modified benzimidazole derivatives.
Reduction: Reduced lead species and benzimidazole.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
N-(Tributylplumbyl)benzimidazole has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of benzimidazole derivatives.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials and coatings with unique properties.
作用機序
The mechanism of action of N-(Tributylplumbyl)benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The lead moiety may also interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions further contributes to its mechanism of action by generating reactive species that can modify biological molecules.
類似化合物との比較
N-(Tributylstannyl)benzimidazole: Contains a tin moiety instead of lead.
N-(Tributylgermyl)benzimidazole: Contains a germanium moiety.
N-(Tributylsilyl)benzimidazole: Contains a silicon moiety.
Comparison: N-(Tributylplumbyl)benzimidazole is unique due to the presence of the lead moiety, which imparts distinct chemical and biological properties. Compared to its tin, germanium, and silicon analogs, the lead-containing compound may exhibit different reactivity and toxicity profiles. The choice of metal in these compounds can significantly influence their applications and effectiveness in various fields.
特性
CAS番号 |
23188-89-8 |
|---|---|
分子式 |
C19H32N2Pb |
分子量 |
496 g/mol |
IUPAC名 |
benzimidazol-1-yl(tributyl)plumbane |
InChI |
InChI=1S/C7H5N2.3C4H9.Pb/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChIキー |
OWFXBGCXSMDRKA-UHFFFAOYSA-N |
正規SMILES |
CCCC[Pb](CCCC)(CCCC)N1C=NC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


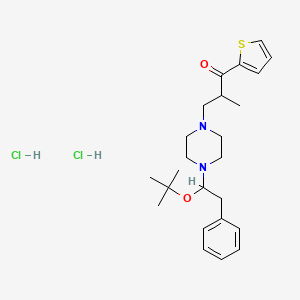
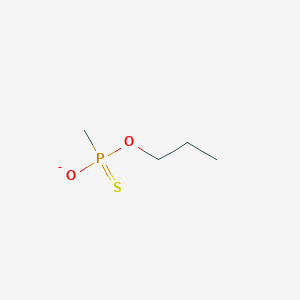

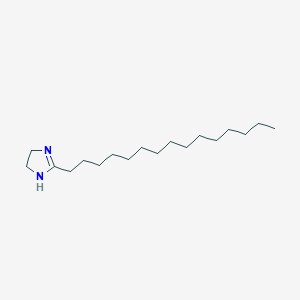
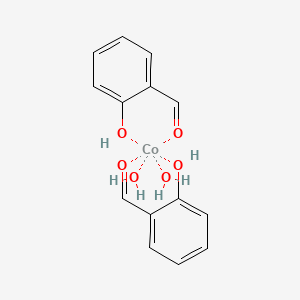
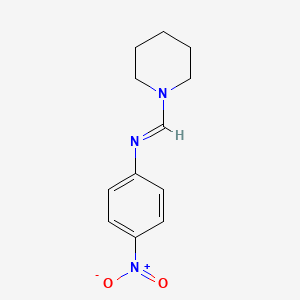

![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)



![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)

